molecular formula CNS B1213124 Thiocyanato radical CAS No. 15941-77-2

Thiocyanato radical

Cat. No. B1213124
CAS RN: 15941-77-2
M. Wt: 58.08 g/mol
InChI Key: NYAZXHASVIWIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitridosulfidocarbon(.) is an organic radical. It derives from a thiocyanic acid.

Scientific Research Applications

Synthesis of Thiocyanato-Containing Compounds

  • Thiocyanato radicals have been used in metal-free visible-light-promoted reactions for the synthesis of thiocyanato-containing isoquinolinediones and azaspirotrienediones. These methods employ readily available thiocyanate salts and are notable for their ease of implementation and moderate to good yields, contributing to the development of drug-like molecules (Chen, He, & Guan, 2019) (Chen, He, Guan, & He, 2019).

Oxidation Processes

  • Thiocyanate radicals, generated from thiocyanate salts using photocatalysts like Rose Bengal, have been utilized in the oxidation of alcohols to aldehydes, demonstrating a broad scope and tolerance towards various functional groups (Shah & Singh, 2018). In another application, visible light-driven oxidative cascade reactions were used for the synthesis of β-thiocyanato alcohols via difunctionalization of alkenes (Zhang, Guo, Yu, Guan, & He, 2018).

Electrochemical Applications

  • Electrochemical thiocyanation of aromatic compounds, involving derivatives of anisole and aniline, has been explored in organic acidic media. This method is environmentally friendly and shows high regio- and isomer-selectivity, making it relevant in the synthesis of aromatic thiocyanates (Gitkis & Becker, 2010).

Radical Reactions and Synthesis

  • Research has shown that thiocyanates, formed via thiocyanation reactions, are prevalent in natural products, synthetic drugs, and bioactive molecules. Direct thiocyanation methods, including nucleophilic, electrophilic, and free radical reactions, have broad application prospects in constructing SCN-containing organic molecules (Chen, Shi, Liu, & Zhao, 2022).

Analytical and Environmental Applications

  • The thiocyanate radical has been measured in milk by ion chromatography, demonstrating an effective and convenient method for detecting this radical in food products (Kou, 2012). Additionally, the degradation of thiocyanate in aqueous solutions using persulfate activated ferric ion has been reported, highlighting its potential in treating wastewater from mining facilities (Budaev, Batoeva, & Tsybikova, 2015).

properties

CAS RN

15941-77-2

Product Name

Thiocyanato radical

Molecular Formula

CNS

Molecular Weight

58.08 g/mol

InChI

InChI=1S/CNS/c2-1-3

InChI Key

NYAZXHASVIWIRJ-UHFFFAOYSA-N

SMILES

C(#N)[S]

Canonical SMILES

C(#N)[S]

Other CAS RN

15941-77-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiocyanato radical

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.